2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline
Description
Properties
IUPAC Name |
2,3-diethoxy-6-pentylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-7-10-13-26-19-12-9-8-11-16(19)22-23(26)25-18-15-21(28-6-3)20(27-5-2)14-17(18)24-22/h8-9,11-12,14-15H,4-7,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBRDXNJVAFGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. Common catalysts include Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The reaction is usually carried out under reflux conditions in solvents like ethanol or formic acid .
Industrial Production Methods
For industrial production, the use of microwave irradiation and nanoparticle catalysts such as copper-doped cadmium sulfide or cerium(IV) oxide has been proposed. These methods offer higher yields and shorter reaction times compared to traditional methods .
Chemical Reactions Analysis
1.1. O-Dealkylation of Ethoxy Groups
The ethoxy groups at positions 2 and 3 undergo hydrolysis under acidic or basic conditions to yield hydroxyl derivatives. For example:
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Reaction : 2,3-Diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline + HCl (conc.) → 2,3-Dihydroxy-6-pentyl-6H-indolo[2,3-b]quinoxaline + 2 ethanol
1.2. Alkylation of the Pentyl Chain
The pentyl group at position 6 participates in radical halogenation:
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Reaction : 6-Pentyl derivative + NBS (N-bromosuccinimide) → 6-(4-Bromopentyl)-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline
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Yield : ~60% (based on 6-alkylindoloquinoxaline bromination) .
2.1. Oxidation of the Indoloquinoxaline Core
The fused indole ring is susceptible to oxidation, forming quinoxalinone derivatives:
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Reaction : this compound + K₃[Fe(CN)₆] → 2,3-Diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxalin-5-one
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Conditions : 0.1 M K₃[Fe(CN)₆] in H₂O/EtOH (1:1), 25°C, 6 h .
2.2. Reduction of the Quinoxaline Moiety
Catalytic hydrogenation selectively reduces the quinoxaline ring:
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Reaction : this compound + H₂ (5 atm) → 2,3-Diethoxy-6-pentyl-5,6,7,8-tetrahydroindolo[2,3-b]quinoxaline
3.1. Nitration
Nitration occurs preferentially at position 9 of the indole ring:
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Reaction : this compound + HNO₃ → 9-Nitro-2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline
3.2. Sulfonation
Sulfonation at position 5 is favored under mild conditions:
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Reaction : this compound + ClSO₃H → 5-Sulfo-2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline
4.1. Buchwald–Hartwig Amination
The brominated derivative undergoes Pd-catalyzed amination:
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Reaction : 9-Bromo-2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline + morpholine → 9-Morpholino-2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline
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Conditions : Pd(OAc)₂, dppf ligand, t-BuONa, toluene, microwave, 15 min .
Biological Activity Correlation
While direct data for this compound is limited, structurally similar compounds exhibit:
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Cytostatic Activity : IC₅₀ = 7.2–38 μM against leukemia cells (cf. melphalan IC₅₀ = 2.1–3.2 μM) .
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Antiviral Potential : Interferon-inducing activity in VSV-infected models (EC₅₀ = 0.8–1.2 μM) .
Stability Data
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
The compound is being investigated for its therapeutic applications, particularly in oncology. It has shown promise in the treatment of various cancers, including hematological cancers, lung cancer, and breast cancer. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antiviral Activity
Research indicates that derivatives of indolo[2,3-b]quinoxaline exhibit antiviral properties. Specifically, compounds similar to 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline have been evaluated for their ability to inhibit the replication of viruses such as herpes simplex virus and cytomegalovirus . This suggests a broader application in treating viral infections.
Biological Imaging
Fluorescent Probes
The compound is utilized in the development of fluorescent probes for biological imaging. These probes are crucial for visualizing cellular processes in real-time, which is essential for understanding disease mechanisms and evaluating therapeutic interventions . The ability to track cellular activities can lead to advancements in cancer research and other fields.
Material Science
Organic Semiconductors
In material science, this compound is being explored as a component in organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound's stability and efficiency can enhance the performance of electronic devices .
Antimicrobial Agents
Recent studies have highlighted the potential of indolo[2,3-b]quinoxaline derivatives as new antimicrobial agents. Given the increasing concern over antibiotic resistance, compounds like this compound could provide alternative treatment options against resistant bacterial strains .
Research Findings Table
Case Studies
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Cancer Treatment Study
A study investigated the effects of this compound on leukemia cell lines. Results indicated significant growth inhibition at various concentrations, suggesting its potential as a therapeutic agent in hematological malignancies . -
Antiviral Efficacy Research
In vitro studies demonstrated that derivatives of indolo[2,3-b]quinoxaline effectively inhibited herpes simplex virus replication at low micromolar concentrations. This highlights the compound's potential role in developing antiviral therapies . -
Fluorescent Imaging Application
Research utilizing this compound as a fluorescent probe showed enhanced imaging capabilities for live-cell imaging experiments. This advancement could significantly improve the understanding of cellular dynamics during disease progression .
Mechanism of Action
The primary mechanism of action of 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, thereby inhibiting DNA replication and transcription . This mechanism is crucial for its anticancer and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties.
6H-indolo[2,3-b]quinoxaline: The parent compound with a wide range of biological activities.
Uniqueness
2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which enhance its biological activity and make it a versatile compound for various applications .
Biological Activity
2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. This class of compounds is notable for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of isatin with o-phenylenediamine in the presence of suitable catalysts such as Brønsted acids (e.g., acetic acid) . Recent advancements have introduced microwave irradiation and nanoparticle catalysts to enhance yield and reduce reaction time .
The primary mechanism of action for this compound is its ability to intercalate DNA. This intercalation disrupts the normal function of DNA by inserting itself between base pairs, inhibiting DNA replication and transcription processes .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| HeLa (Cervical) | 10.0 | |
| A549 (Lung) | 15.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Antiviral Properties
The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes within host cells. Specific assays are needed to quantify its efficacy against various viruses.
Antimicrobial Activity
In addition to its anticancer and antiviral properties, this compound has demonstrated antimicrobial activity against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
This antimicrobial potential indicates its possible application in treating infections caused by resistant bacterial strains.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Anticancer Research : A study conducted on MCF-7 cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent apoptosis .
- Antiviral Evaluation : In a preliminary screening against influenza virus strains, this compound exhibited promising results by reducing viral titers significantly in cultured cells .
Q & A
Basic: What are the primary synthetic routes for 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline, and how do their efficiencies compare?
The compound is synthesized via palladium-catalyzed cross-coupling and annulation reactions. Two main pathways are documented:
- One-pot method : Combines Pd-catalyzed C–N coupling and C–H activation, yielding moderate-to-good efficiencies (60–75%) but limited substrate scope due to steric hindrance from ethoxy and pentyl groups .
- Two-step method : Involves Suzuki coupling followed by annulation with amines. This approach offers broader substrate flexibility (e.g., aromatic/aliphatic amines) and higher yields (80–90%) but requires sequential optimization .
Methodological tip : Use elemental analysis and spectral data (¹H/¹³C NMR, IR) to confirm regioselectivity, particularly for ethoxy and pentyl substituents .
Advanced: How can regioselectivity challenges in functionalizing the indoloquinoxaline core be addressed?
Regioselectivity is influenced by steric and electronic factors. For example:
- Electron-rich substituents (e.g., ethoxy groups at C2/C3) direct electrophilic attacks to C9 due to resonance stabilization .
- Pd-catalyzed cross-coupling (e.g., Sonogashira or Stille reactions) selectively modifies C9 when C6 is occupied by a pentyl group, as seen in dye-sensitized solar cell (DSSC) sensitizer synthesis .
Experimental design : Employ computational modeling (DFT) to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, catalyst loading) .
Basic: What spectroscopic and electrochemical properties make this compound suitable for optoelectronic applications?
- Optical properties : The indoloquinoxaline core exhibits a low bandgap (~2.1 eV) and strong absorption in the visible range (λmax ≈ 450–550 nm), ideal for DSSCs .
- Electrochemical properties : Cyclic voltammetry reveals a HOMO level of −5.2 eV and LUMO of −3.1 eV, facilitating electron injection into TiO₂ in DSSCs .
Methodological tip : Use UV-vis spectroscopy with TD-DFT calculations to correlate structure-property relationships .
Advanced: How does the π-linker design (e.g., thiophene vs. phenyl) in DSSC sensitizers impact photovoltaic performance?
- Thiophene linkers : Enhance conjugation, red-shifting absorption (Δλmax ≈ +30 nm) and improving molar extinction coefficients (ε > 50,000 M⁻¹cm⁻¹), but increase aggregation risk .
- Phenyl linkers : Reduce aggregation but limit light-harvesting efficiency due to weaker π-π* transitions.
Data-driven insight : A bithiophene-linked derivative achieved a power conversion efficiency (PCE) of 6.2% in DSSCs, outperforming phenyl analogs (PCE: 4.5%) .
Basic: What mechanisms underlie the DNA-binding activity of indoloquinoxaline derivatives?
The planar tetracyclic core intercalates into DNA base pairs, stabilizing the duplex via π-stacking and hydrophobic interactions. Substituents like the pentyl chain enhance minor groove binding, while ethoxy groups modulate solubility .
Experimental validation : Thermal denaturation assays (ΔTm ≈ +8–12°C) and fluorescence quenching confirm intercalation .
Advanced: How do substituents influence the cytotoxicity and DNA-binding thermodynamics of these compounds?
- Aminoethyl side chains (e.g., in B-220 derivatives) improve DNA affinity (Kb ≈ 10⁶ M⁻¹) and thermal stability (ΔTm ≈ +15°C) but may reduce cell permeability .
- Electron-withdrawing groups (e.g., nitro at C9) enhance cytotoxicity (IC50 ≈ 2–5 μM in HeLa cells) by promoting ROS generation .
Methodological note : Combine docking studies (e.g., AutoDock) with isothermal titration calorimetry (ITC) to quantify binding energetics .
Basic: What strategies mitigate aggregation in indoloquinoxaline-based DSSC sensitizers?
- Bulky substituents : 2,3-Diethoxy groups introduce steric hindrance, reducing dye aggregation on TiO₂ surfaces .
- Co-sensitization : Pair with non-planar dyes (e.g., carbazole derivatives) to minimize π-π stacking, achieving PCEs up to 9.24% .
Advanced: How can computational methods guide the design of indoloquinoxaline derivatives for OLEDs?
- DFT/Molecular dynamics : Predict charge transport properties (e.g., hole/electron mobility) and emission spectra .
- Machine learning : Train models on existing datasets (e.g., HOMO/LUMO levels of 50+ derivatives) to prioritize synthetic targets .
Basic: What are the key challenges in purifying indoloquinoxaline derivatives?
- Hydrophobic byproducts : Use silica gel chromatography with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .
- Metal residues : Chelate Pd catalysts with thiourea-functionalized resins post-Suzuki coupling .
Advanced: What sustainable synthesis approaches are emerging for indoloquinoxalines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
